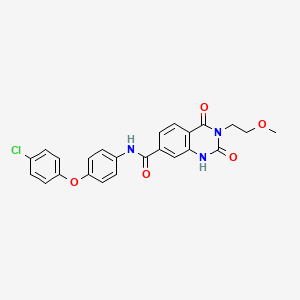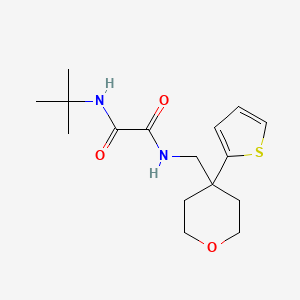
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C22H22FN3O2 and its molecular weight is 379.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alzheimer's Disease Diagnostics
A hydrophobic radiofluorinated derivative related to the compound , used in conjunction with positron emission tomography (PET), has been shown to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease (AD) patients. This technique facilitates the diagnostic assessment of AD and assists in monitoring response during experimental treatments (Shoghi-Jadid et al., 2002).
Chemical Sensing and Molecular Recognition
Cyclen derivatives functionalized with carbamoyl and dansyl groups, incorporating the structural motifs of dimethylamino and naphthalene, have been developed as selective fluorescent probes for Y(3+) and La(3+). These probes enable the selective detection and imaging of metal ions, showcasing the potential of naphthalene-based compounds in chemical sensing and molecular recognition (Aoki et al., 2001).
Fluorescence Imaging
A 2-(N,N-Dimethylamino)naphthalene-based probe demonstrates significant enhancement in fluorescence upon the addition of Zn(2+), but not with other metal ions. This chemoprobe enables high-resolution fluorescence imaging of zinc ions in HeLa cells and Arabidopsis, illustrating the application of naphthalene-based compounds in biological imaging and diagnostics (Lee et al., 2015).
Organic Synthesis
Naphthalene-based compounds have been utilized as intermediates in organic synthesis, such as the development of novel selective debromination methods employing 1,8-bis(dimethylamino)naphthalene. This highlights their role in facilitating complex chemical transformations and synthetic strategies (Ho & Wong, 1975).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-26(2)20(19-12-5-8-15-7-3-4-11-18(15)19)14-24-21(27)22(28)25-17-10-6-9-16(23)13-17/h3-13,20H,14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALYCQQFAJANAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)F)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B2381766.png)
![6-tert-butyl-2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2381769.png)
![1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone](/img/structure/B2381770.png)
![3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2381771.png)

![2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2381775.png)

![1,3-Dimethyl-8-(4-methylphenyl)-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2381777.png)
![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate](/img/structure/B2381779.png)
![6-(4-fluorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide](/img/structure/B2381782.png)
![3-(((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2381785.png)


![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2381788.png)
